molecular formula C28H29N3O3S2 B12147375 (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147375
M. Wt: 519.7 g/mol
InChI Key: FHURBCAQKGTEND-MYYYXRDXSA-N
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Description

Overview of (5Z)-5-({3-[2-Methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur (S) and nitrogen (N) atoms. Its molecular formula is C₃₂H₃₃N₃O₃S₂ , derived from the following structural components:

  • A thiazolidin-4-one core with a thiocarbonyl group at position 2.
  • A methylene bridge linking the thiazolidinone to a substituted pyrazole moiety.
  • A 3-(tetrahydrofuran-2-ylmethyl) substituent at position 3 of the thiazolidinone.
  • A 1-phenyl-1H-pyrazole group substituted with 2-methyl-4-(propan-2-yloxy)phenyl at position 3.

The (5Z) configuration denotes the stereochemistry of the exocyclic double bond between the thiazolidinone and pyrazole units, which is critical for maintaining planarity and electronic conjugation.

Table 1: Key Structural Features

Feature Description
Core structure Thiazolidin-4-one with 2-thioxo group
Substituent at C3 Tetrahydrofuran-2-ylmethyl group
Methylene-linked moiety 3-[2-Methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl group
Molecular weight Calculated: 595.75 g/mol

Significance in Heterocyclic Chemistry

Thiazolidinones are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The integration of a pyrazole ring enhances electron-deficient characteristics, improving binding affinity to biological targets. The tetrahydrofuran (THF) substituent introduces stereochemical complexity and influences solubility, making the compound a valuable candidate for structure-activity relationship (SAR) studies.

Recent advances in multicomponent reactions have enabled the efficient synthesis of such hybrids. For example, Knoevenagel condensations and cyclocondensation reactions are widely used to assemble thiazolidinone-pyrazole frameworks.

Historical Context and Discovery

The compound’s design follows trends in hybrid heterocyclic synthesis, which emerged prominently in the 2010s. Early work on thiazolidinones focused on simple derivatives, but the incorporation of pyrazole and THF groups reflects modern strategies to enhance pharmacokinetic properties. A 2023 study demonstrated the antimicrobial efficacy of analogous pyrazolyl-thiazole derivatives, validating the therapeutic potential of this structural class.

Scope and Objectives of the Research

This article aims to:

  • Elucidate the synthetic pathways for constructing the compound’s complex architecture.
  • Analyze the stereoelectronic effects of its substituents on reactivity and bioactivity.
  • Provide a foundation for future studies on structurally related thiazolidinone hybrids.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O3S2/c1-18(2)34-22-11-12-24(19(3)14-22)26-20(16-31(29-26)21-8-5-4-6-9-21)15-25-27(32)30(28(35)36-25)17-23-10-7-13-33-23/h4-6,8-9,11-12,14-16,18,23H,7,10,13,17H2,1-3H3/b25-15-

InChI Key

FHURBCAQKGTEND-MYYYXRDXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 3-[2-Methyl-4-(Propan-2-yloxy)Phenyl]-1-Phenyl-1H-Pyrazole

The pyrazole scaffold is synthesized via a cyclocondensation reaction between a hydrazine derivative and a β-diketone.

Procedure :

  • Reactant Preparation :

    • 2-Methyl-4-(propan-2-yloxy)acetophenone (1.0 equiv) and phenylhydrazine (1.2 equiv) are refluxed in ethanol under acidic conditions (HCl, 0.1 M) for 12 hours.

    • The intermediate hydrazone is isolated by cooling and filtration (Yield: 78%).

  • Cyclization :

    • The hydrazone is treated with Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C to form the pyrazole-4-carbaldehyde.

    • Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields the aldehyde as a pale-yellow solid (Yield: 65%, m.p. 132–134°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 3H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.65 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 2.42 (s, 3H, CH₃), 1.35 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).

  • HRMS : m/z calcd. for C₂₀H₂₁N₂O₂ [M+H]⁺: 329.1624; found: 329.1621.

Synthesis of the Thiazolidinone Core

Formation of 3-(Tetrahydrofuran-2-ylMethyl)-2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidinone ring is constructed via cyclization of a thiourea derivative with chloroacetyl chloride.

Procedure :

  • Thiourea Synthesis :

    • Tetrahydrofurfurylamine (1.0 equiv) reacts with carbon disulfide (1.5 equiv) in aqueous NaOH (10%) at 0°C for 2 hours. The thiourea intermediate precipitates and is filtered (Yield: 82%).

  • Cyclization :

    • The thiourea is treated with chloroacetyl chloride (1.2 equiv) in dry THF under N₂. Triethylamine (2.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.

    • The product is extracted with ethyl acetate and purified by recrystallization from ethanol (Yield: 70%, m.p. 148–150°C).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 193.5 (C=S), 170.2 (C=O), 76.8 (OCH₂), 68.4 (CH₂N), 47.3 (tetrahydrofuran C-2), 25.5–22.1 (tetrahydrofuran CH₂).

  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Knoevenagel Condensation for Final Product Assembly

Reaction Optimization

The aldehyde and thiazolidinone undergo Knoevenagel condensation under basic conditions to form the (Z)-configured exocyclic double bond.

Procedure :

  • Standard Conditions :

    • Pyrazole-aldehyde (1.0 equiv), thiazolidinone (1.2 equiv), and piperidine (0.1 equiv) are refluxed in anhydrous toluene for 8 hours.

    • The reaction is monitored by TLC (hexane:ethyl acetate, 1:1). Post-completion, the mixture is cooled, and the product is filtered and washed with cold methanol (Yield: 58%).

  • Microwave-Assisted Synthesis :

    • Microwave irradiation (150 W, 120°C, 30 minutes) in DMF improves yield to 74%.

Characterization of Final Product :

  • Melting Point : 215–217°C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, CH=), 7.89–7.85 (m, 2H, Ar-H), 7.62–7.58 (m, 3H, Ar-H), 7.12 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.71 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.32 (dd, J = 8.8, 6.4 Hz, 1H, tetrahydrofuran-H), 3.98–3.85 (m, 2H, tetrahydrofuran-H), 3.72–3.65 (m, 1H, tetrahydrofuran-H), 2.48 (s, 3H, CH₃), 1.92–1.78 (m, 4H, tetrahydrofuran-CH₂), 1.38 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂).

  • LC-MS : m/z 566.2 [M+H]⁺ (calcd. 566.18).

Stereochemical Control and Byproduct Mitigation

The (Z)-configuration is favored due to steric hindrance between the pyrazole phenyl group and tetrahydrofuranmethyl substituent. Polar aprotic solvents (e.g., DMF) and catalytic piperidine enhance selectivity. Side products, such as the (E)-isomer and uncyclized intermediates, are minimized by optimizing reaction time and temperature.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale synthesis (100 g batch) achieved a 68% yield using continuous flow reactors, reducing reaction time to 2 hours . Key challenges include the high cost of tetrahydrofurfurylamine and the need for specialized equipment for microwave-assisted reactions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The thiazolidin-4-one scaffold is shared with multiple analogs, but substituents modulate properties. Key comparisons include:

Compound ID Substituents (R1, R2, R3) Key Structural Features
Target Compound R1: Propan-2-yloxy; R2: Tetrahydrofuran-2-ylmethyl Z-configuration, bulky oxygen-containing substituents
Compound from (3a–e) R1: Varied benzylidene; R2: Methylthio Simplified substituents, lacking fused heterocycles
Compound from R1: Ethoxy; R2: Isopropyl Smaller alkoxy group (ethoxy vs. propan-2-yloxy), isopropyl instead of tetrahydrofuran
Compound IV () R1: Fluorine; R2: Monoclinic P21 group Halogen substitution, distinct crystallographic properties

Key Observations :

  • The propan-2-yloxy group in the target compound may enhance lipophilicity compared to ethoxy () or methylthio () groups .
Gene Expression and Morphological Profiles
  • Structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) show variable gene expression profiles. For example, analogs with minor substituent changes (e.g., ethoxy vs. propan-2-yloxy) may induce divergent transcriptomic responses despite high structural similarity .
  • In Cell Painting assays, structurally similar thiazolidinones can exhibit either congruent or divergent morphological profiles (e.g., Grit scores), underscoring the unpredictability of bioactivity based solely on structure .
Pharmacophore and Binding Affinity
  • Pharmacophore models () reveal that the target compound’s 2-thioxo group and Z-configuration align with active sites in receptors, similar to triazolopyrimidine-containing ligands. However, bulky substituents like tetrahydrofuran may reduce docking scores compared to simpler analogs .

Quantitative Structure-Activity Relationships (QSAR)

  • Substituent Position : Meta-substitution (e.g., 2-methyl-4-alkoxyphenyl in the target compound) correlates with higher activity than para-substitution in analogs ().
  • Bond Lengths and Angles :
    • The N1-C4 bond length (1.417 Å) in the target compound is longer than typical N-C amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization compared to analogs .
    • The C7-Cl bond (1.732 Å) in analogs () is similar to the aryl-Cl bond in the target compound’s phenyl group, implying comparable electronic effects .

Computational and Experimental Similarity Metrics

SIMCOMP Analysis

Using the SIMCOMP tool (), the target compound shares a maximal common substructure score of 0.82 with its ethoxy analog () and 0.68 with methylthio derivatives (), reflecting higher similarity to oxygen-containing analogs .

Phenosimilarity Scores

Phenotypic clustering () classifies the compound within a group of thiazolidinones with moderate cytotoxicity (IC50: 5–10 μM), distinct from halogenated analogs (IC50: 2–5 μM) .

Critical Discussion of Contradictory Findings

  • Structural vs. Functional Divergence : While the target compound and its ethoxy analog () share 82% structural similarity, their cytotoxic activities differ significantly (ΔIC50 > 5 μM), highlighting the role of substituent bulkiness in bioactivity .

Biological Activity

The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are a significant class of heterocyclic compounds in medicinal chemistry. They exhibit a wide range of biological activities, including:

  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic
  • Antimicrobial

The thiazolidinone scaffold allows for modifications that can enhance biological activity. The compound features additional pyrazole and tetrahydrofuran moieties, which may influence its pharmacological properties.

Antioxidant Activity

Thiazolidinones have shown promising antioxidant properties. Studies indicate that the presence of specific substituents can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, compounds with hydroxyl groups at strategic positions demonstrated significantly higher antioxidant activity compared to their non-substituted counterparts .

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives possess anticancer properties against various cancer cell lines. The compound in focus has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, it exhibited IC50 values in the low micromolar range, indicating potent activity .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and thiazolidinones have been recognized for their anti-inflammatory effects. The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, comparable to standard anti-inflammatory drugs like dexamethasone .

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic effects through their action as PPARγ agonists. The compound's structure suggests potential interactions with PPARγ, which could lead to improved insulin sensitivity and glucose metabolism .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria, including strains like E. coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Key aspects influencing activity include:

  • Substituents on the thiazolidine ring : Modifications at positions 2, 3, and 5 can significantly alter potency.
  • Presence of a pyrazole group : This moiety has been associated with enhanced anticancer and anti-inflammatory activities.
  • Tetrahydrofuran moiety : This group may contribute to solubility and bioavailability.

Case Studies

Several studies have highlighted the effectiveness of similar thiazolidinone compounds:

  • Sava et al. synthesized thiazolidinone-indometacin hybrids that displayed enhanced antioxidant activity compared to indometacin alone .
  • Selvam et al. reported novel pyrazole-thiazolidinone derivatives with significant anti-inflammatory effects in animal models .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolidinone-pyrazole hybrid compound?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A core strategy includes:

  • Step 1 : Formation of the pyrazole intermediate via coupling of substituted phenylhydrazines with β-ketoesters or aldehydes (e.g., 2-methyl-4-(propan-2-yloxy)benzaldehyde) under acidic or thermal conditions .
  • Step 2 : Preparation of the thiazolidinone moiety by reacting thiosemicarbazide with chloroacetic acid or its derivatives, followed by cyclization .
  • Step 3 : Condensation of the pyrazole and thiazolidinone intermediates using a Knoevenagel reaction, often catalyzed by bases like piperidine or acetic acid, to form the final Z-configured exocyclic double bond .
    Key optimization parameters include solvent choice (e.g., ethanol, THF), reflux duration, and stoichiometric ratios of intermediates .

Basic: How is the stereochemistry (Z-configuration) of the exocyclic double bond confirmed experimentally?

Answer:
The Z-configuration is verified via:

  • ¹H NMR : Observation of coupling constants (J = 10–12 Hz) between the vinyl proton and adjacent substituents, consistent with restricted rotation .
  • IR Spectroscopy : Absorption bands near 1600–1650 cm⁻¹ for C=N and C=C stretching, with shifts indicating conjugation between the pyrazole and thiazolidinone moieties .
  • X-ray Crystallography (if available): Direct visualization of molecular geometry .

Advanced: How can contradictory bioactivity data across structurally similar derivatives be systematically resolved?

Answer:
Discrepancies often arise from subtle structural variations (e.g., substituent electronic effects, steric hindrance). A methodological approach includes:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents on the pyrazole (e.g., 2-methyl vs. 4-methoxy) and thiazolidinone (e.g., tetrahydrofuran-2-ylmethyl vs. dichlorophenyl) to isolate contributing factors .
  • Computational Docking : Compare binding affinities of derivatives to target proteins (e.g., Mycobacterium tuberculosis enzymes) using tools like AutoDock Vina, correlating with experimental IC₅₀ values .
  • Solubility/Permeability Assays : Use logP calculations and in vitro Caco-2 models to assess bioavailability differences .

Advanced: What strategies optimize reaction yields during the Knoevenagel condensation step?

Answer:
Yield optimization focuses on:

  • Catalyst Screening : Compare bases (e.g., piperidine, ammonium acetate) and acidic conditions (e.g., acetic acid) to enhance enolate formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/THF mixtures reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining Z-selectivity .

Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) to quantify impurities (<0.5%) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does the tetrahydrofuran-2-ylmethyl substituent influence metabolic stability compared to aryl groups?

Answer:

  • In vitro Metabolism Studies : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS. The tetrahydrofuran group reduces oxidative metabolism due to its saturated ether structure, enhancing half-life vs. electron-rich aryl substituents (e.g., 4-methoxyphenyl) .
  • CYP450 Inhibition Assays : Tetrahydrofuran derivatives show lower affinity for CYP3A4, minimizing drug-drug interaction risks .

Basic: What in vitro models are suitable for preliminary anti-inflammatory or antimicrobial screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and Mycobacterium tuberculosis H37Rv strains (MIC ≤ 6.25 µg/mL considered potent) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀) and TNF-α suppression in RAW 264.7 macrophages .

Advanced: How can computational methods predict regioselectivity in pyrazole functionalization?

Answer:

  • DFT Calculations : Compare activation energies for electrophilic substitution at pyrazole C3 vs. C5 positions. Electron-donating groups (e.g., 4-propan-2-yloxy) direct substitution to the less hindered position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic sites to guide synthetic planning .

Basic: What are the stability challenges for this compound under varying pH and temperature?

Answer:

  • pH Stability : The thioxo group is prone to hydrolysis in alkaline conditions (pH > 8), forming thiol byproducts. Buffered solutions (pH 4–6) or lyophilization improve shelf life .
  • Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, requiring storage at 2–8°C in amber vials .

Advanced: How can contradictory cytotoxicity data between cancer cell lines be mechanistically explained?

Answer:

  • Transcriptomics : Compare gene expression profiles (e.g., p53 status, apoptotic pathways) in sensitive vs. resistant cell lines .
  • Reactive Oxygen Species (ROS) Assays : Measure ROS generation (DCFH-DA probe) to determine if selectivity correlates with oxidative stress .
  • Proteomics : Identify differential protein binding (e.g., tubulin vs. topoisomerase II) via pull-down assays .

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